Methyl 4-amino-4-(4-methoxyphenyl)butanoate
Description
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 4-amino-4-(4-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H17NO3/c1-15-10-5-3-9(4-6-10)11(13)7-8-12(14)16-2/h3-6,11H,7-8,13H2,1-2H3 |
InChI Key |
FNRCVPUVUWZSSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(4-methoxyphenyl)butanoate typically involves the esterification of 4-amino-4-(4-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4-(4-methoxyphenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted phenylbutanoates .
Scientific Research Applications
Methyl 4-amino-4-(4-methoxyphenyl)butanoate is a complex organic molecule with a unique structure, including an amino group and a methoxyphenyl group, with the molecular formula and a molecular weight of approximately 221.27 g/mol. It is a derivative of amino acid compounds possessing a butanoate backbone. The presence of the methoxy group enhances its lipophilicity, which can affect its solubility and absorption characteristics.
Potential Applications
This compound has potential applications across various fields, with ongoing research focused on understanding its efficacy and safety profiles.
Pharmaceuticals
- Due to its biological activity, this compound has potential applications in the pharmaceutical field. Compounds with similar structures have demonstrated various biological activities. Further studies are required to understand the specific mechanisms through which this compound exerts these effects. Specifically, some derivatives of gamma-aminobutyric acid (GABA), such as methyl 4-(4-((2-(tert-butoxy)-2-oxoethyl)(4-methoxyphenyl)amino)benzamido)butanoate, have shown potential as neuroprotective agents for anti-Alzheimer's drugs .
Modification and Synthesis
- The compound's structure can be modified through various reactions to enhance its biological activity or create new compounds with desired properties. The synthesis of this compound can be achieved through several methods, with the choice of method depending on the desired purity and yield of the final product.
Interaction Studies
- Interaction studies are vital for understanding how this compound behaves in biological systems, and these studies are crucial for advancing the compound's development into therapeutic applications.
Structural Analogues
Several compounds exhibit structural similarities to this compound:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| Methyl 2-amino-3-(4-methoxyphenyl)propanoate | Contains a propanoate backbone | Potential anti-cancer properties |
| Ethyl 3-amino-3-(3-methoxyphenyl)butanoate | Ethyl ester instead of methyl | Enhanced solubility in organic solvents |
| Methyl 5-amino-5-(2-methoxyphenyl)pentanoate | Longer carbon chain | Different metabolic pathways |
Mechanism of Action
The mechanism of action of Methyl 4-amino-4-(4-methoxyphenyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 4-(4-methoxyphenyl)butanoate (CAS 20637-08-5)
- Molecular Formula : C₁₂H₁₆O₃
- Molecular Weight : 220.25 g/mol
- Key Differences: Lacks the amino group at the 4-position.
- Properties: Stable under normal conditions but undergoes hydrolysis in acidic/basic environments. Used as a flavoring agent or fragrance due to its ester functionality [6].
- Synthesis: Prepared via H₂SO₄-catalyzed esterification of 4-(4-methoxyphenyl)butanoic acid in methanol [1].
Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c)
- Molecular Formula: C₂₁H₂₃NO₅
- Molecular Weight : 369.41 g/mol
- Key Differences: Ethyl ester instead of methyl. Additional 4-methoxyphenylamino and methylene groups.
- Properties: Synthesized via coupling of 4-bromo-2-methylbutanoic acid with a substituted acyl chloride in DMF. Characterized by IR (N-H, C=O, C=C) and NMR spectroscopy [3].
2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl 4-aminobutanoate (CAS 284043-11-4)
- Molecular Formula: C₁₃H₁₅NO₆
- Molecular Weight : 281.26 g/mol
- Key Differences :
- Oxoethyl ester linkage and hydroxyl group on the phenyl ring.
- Increased polarity due to hydroxyl and oxo groups.
- Properties: Likely exhibits higher water solubility compared to the target compound. Potential applications in prodrug design [10].
Methyl 4-amino-4-phenylbutanoate hydrochloride (CAS 56523-55-8)
- Molecular Formula: C₁₁H₁₄ClNO₂
- Molecular Weight : 243.69 g/mol
- Key Differences :
- Phenyl group instead of 4-methoxyphenyl.
- Hydrochloride salt form enhances stability and solubility.
- Properties: Used as a pharmaceutical intermediate. Amino group enables salt formation and ionic interactions [16].
Structural and Functional Group Analysis
Impact of Substituents on Reactivity and Bioactivity
| Compound | Methoxy Group | Amino Group | Ester Group | Key Bioactive Properties |
|---|---|---|---|---|
| Target Compound | Yes | Yes | Methyl | Enhanced nucleophilicity, H-bond donor |
| Methyl 4-(4-methoxyphenyl)butanoate | Yes | No | Methyl | Fragrance applications, moderate reactivity |
| Ethyl 4c | Yes (dual) | No | Ethyl | Potential CNS activity (analogous to phenidates) [3], [7] |
| 4-Amino-4-phenylbutanoate HCl | No | Yes | Methyl | Pharmaceutical intermediate, salt stability [16] |
Spectral Data Comparison
- IR Spectroscopy: Target compound: N-H stretch (~3300 cm⁻¹), C=O (~1720 cm⁻¹), C-O (~1250 cm⁻¹). Ethyl 4c: Additional C≡N (~2250 cm⁻¹) in cyanophenyl analogs [4].
- NMR: Methyl 4-(4-methoxyphenyl)butanoate: Aromatic protons at δ 6.8–7.2 ppm, methoxy singlet at δ 3.8 ppm [6]. Target compound: Amino protons (δ 1.5–2.5 ppm, broad), methoxy and ester methyl signals overlapping in δ 3.7–3.9 ppm.
Pharmacological and Industrial Relevance
- Methyl 4-amino-4-(4-methoxyphenyl)butanoate: Potential precursor for antidepressants or anticonvulsants due to amine functionality.
- Ethyl 4-substituted analogs : Demonstrated utility in CNS-targeted drug synthesis (e.g., phenidate derivatives with modulated potency) [7].
- Hydrolysis Stability : Methyl esters (target) hydrolyze slower than ethyl esters (e.g., Ethyl 4c), affecting drug half-life [6].
Biological Activity
Methyl 4-amino-4-(4-methoxyphenyl)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and related research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 221.27 g/mol. The compound features a butanoate backbone, an amino group, and a methoxyphenyl group, which contribute to its biological activity by enhancing lipophilicity and solubility in biological systems.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which are essential for mitigating oxidative stress in cells .
- Anticancer Activity : Preliminary studies show that derivatives with similar structures can exhibit cytotoxic effects against cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer) . The compound's structural components may influence its interaction with cellular targets involved in cancer progression.
- Anticonvulsant Activity : Compounds with methoxyphenyl groups have been associated with anticonvulsant properties, indicating potential therapeutic applications for neurological disorders .
The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that the compound may interact with various biological targets, including enzymes and receptors involved in oxidative stress response and cell signaling pathways. The presence of the methoxy group enhances binding affinity to these targets, potentially leading to increased efficacy in therapeutic applications .
Synthesis Methods
This compound can be synthesized through several methods. Common approaches include:
- Direct Amination : Reacting butanoic acid derivatives with p-anisidine under acidic conditions.
- Multi-step Synthesis : Utilizing intermediates from related compounds to enhance yield and purity.
The choice of synthesis method affects the final product's characteristics, including purity and biological activity .
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals unique properties that may influence its biological activity:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| Methyl 2-amino-3-(4-methoxyphenyl)propanoate | Contains a propanoate backbone | Potential anti-cancer properties |
| Ethyl 3-amino-3-(3-methoxyphenyl)butanoate | Ethyl ester instead of methyl | Enhanced solubility in organic solvents |
| Methyl 5-amino-5-(2-methoxyphenyl)pentanoate | Longer carbon chain | Different metabolic pathways |
This table highlights the specific structural features of this compound that may contribute to its distinct biological activities compared to other compounds.
Case Studies and Research Findings
- Antioxidant Screening : In studies utilizing the DPPH radical scavenging method, derivatives of similar structure exhibited antioxidant activities significantly higher than standard antioxidants like ascorbic acid .
- Cytotoxicity Assays : Compounds structurally related to this compound were tested against human cancer cell lines using MTT assays. Results indicated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective activity based on cellular context .
- Anticonvulsant Studies : Novel derivatives were evaluated for their ability to prevent seizures in animal models, showing promising results that warrant further investigation into their therapeutic potential for epilepsy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
